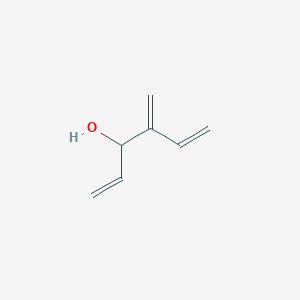
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)-
概要
説明
準備方法
The synthesis of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves multiple steps. One common synthetic route includes the reaction of 4-phenylpiperazine with 1,2,3,4-tetrahydro-7-nitro-2-naphthaldehyde under specific conditions . The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amine derivatives.
科学的研究の応用
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- can be compared with other similar compounds, such as:
1-Piperazineethanamine, N,N,4-trimethyl-: This compound has a similar piperazine core but differs in the substitution pattern on the aromatic ring.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share structural similarities with the tetrahydronaphthalene moiety and are studied for their biological activities.
The uniqueness of 1-Piperazineethanamine, 4-phenyl-N-(1,2,3,4-tetrahydro-7-nitro-2-naphthalenyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
7-nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-26(28)22-9-7-18-6-8-20(16-19(18)17-22)23-10-11-24-12-14-25(15-13-24)21-4-2-1-3-5-21/h1-5,7,9,17,20,23H,6,8,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHUTWOBJZBSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1NCCN3CCN(CC3)C4=CC=CC=C4)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647198 | |
| Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003565-41-0 | |
| Record name | 7-Nitro-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Acetylamino)-2,5-di(acetyloxy)-6-[(trityloxy)methyl]tetrahydro-2h-pyran-4-yl acetate](/img/structure/B3044614.png)


![Phenol, 2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]-4-methyl-](/img/structure/B3044617.png)




![Benzamide, N-[[[2-chloro-4-[(1,1,2,2-tetrafluoroethyl)thio]phenyl]amino]carbonyl]-2,6-difluoro-](/img/structure/B3044625.png)
![N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B3044626.png)

![2-Benzyl-2-azabicyclo[2.2.2]octane-3,6-dione](/img/structure/B3044631.png)


